2-(Aminocarbonyl)iodobenzoic acid 2-(Aminocarbonyl)iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 71672-74-7
VCID: VC18429164
InChI: InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H6INO3
Molecular Weight: 291.04 g/mol

2-(Aminocarbonyl)iodobenzoic acid

CAS No.: 71672-74-7

Cat. No.: VC18429164

Molecular Formula: C8H6INO3

Molecular Weight: 291.04 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminocarbonyl)iodobenzoic acid - 71672-74-7

Specification

CAS No. 71672-74-7
Molecular Formula C8H6INO3
Molecular Weight 291.04 g/mol
IUPAC Name 2-carbamoyl-3-iodobenzoic acid
Standard InChI InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13)
Standard InChI Key PVJJTWJZVYDIIC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of 2-(aminocarbonyl)iodobenzoic acid is 2-carbamoyl-3-iodobenzoic acid, reflecting its substitution pattern on the benzene ring. Key structural features include:

  • Iodine at the meta position relative to the carboxylic acid group.

  • Aminocarbonyl (-CONH₂) at the ortho position to iodine.

  • Carboxylic acid (-COOH) at the para position to iodine.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₈H₆INO₃
Molecular Weight291.04 g/mol
Canonical SMILESC1=CC=C(C(=C1C(=O)N)I)C(=O)O
InChI KeyPVJJTWJZVYDIIC-UHFFFAOYSA-N
SolubilityLimited in polar solvents

The presence of both electron-withdrawing (iodine, carboxylic acid) and electron-donating (aminocarbonyl) groups creates a polarized electronic environment, influencing reactivity in cross-coupling and condensation reactions.

Synthesis and Preparation

While explicit synthetic protocols for 2-(aminocarbonyl)iodobenzoic acid are scarce in literature, analogous compounds suggest a multi-step approach:

Halogenation of Benzoic Acid Derivatives

Iodination of 2-carbamoylbenzoic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media could introduce iodine at the meta position.

Amidation and Carboxylation

Aminocarbonyl groups are typically introduced via:

  • Schotten-Baumann Reaction: Treating iodobenzoic acid with ammonia or urea under basic conditions.

  • Carbodiimide-Mediated Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond .

Table 2: Hypothetical Synthesis Route

StepReactionReagents/Conditions
1IodinationICl, H₂SO₄, 0–5°C
2AmidationNH₃, DCC, THF, RT
3PurificationRecrystallization (EtOH/H₂O)

Challenges include regioselective iodination and avoiding over-oxidation of the aminocarbonyl group.

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine atom facilitates Ullmann, Suzuki-Miyaura, and Heck reactions, enabling aryl-aryl or aryl-heteroatom bond formation. For example:
Ar-I+Ar’-B(OH)2Pd catalystAr-Ar’\text{Ar-I} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}.

Condensation and Cyclization

The carboxylic acid and aminocarbonyl groups participate in:

  • Peptide Coupling: Forming amide bonds with amines.

  • Heterocycle Synthesis: Cyclizing with aldehydes to yield quinazolinones or benzoxazines .

Future Research Directions

  • Catalytic Applications: Exploring iodine’s role in photoredox or electrochemical reactions.

  • Drug Discovery: Optimizing solubility and bioavailability via ester or amide prodrugs.

  • Material Science: Incorporating into metal-organic frameworks (MOFs) for catalytic surfaces.

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